Cas no 688356-75-4 (Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester
- Methyl 4-methylsulfanyl-7-azaindole-2-carboxylate
- methyl 4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- J-522381
- FT-0685491
- WZLRAIPOSYOHQG-UHFFFAOYSA-N
- CS-0002371
- methyl4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- DTXSID00653297
- AKOS015851641
- methyl 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,4-(methylthio)-,methyl ester
- SCHEMBL1254514
- 688356-75-4
-
- MDL: MFCD10699208
- Inchi: 1S/C10H10N2O2S/c1-14-10(13)7-5-6-8(15-2)3-4-11-9(6)12-7/h3-5H,1-2H3,(H,11,12)
- InChI Key: WZLRAIPOSYOHQG-UHFFFAOYSA-N
- SMILES: S(C)C1C=CN=C2C=1C=C(C(=O)OC)N2
Computed Properties
- Exact Mass: 222.04600
- Monoisotopic Mass: 222.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 80.3Ų
Experimental Properties
- PSA: 80.28000
- LogP: 2.07140
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pricemore >>
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Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Suppliers
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 688356-75-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, identified by its CAS number 688356-75-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders. Its unique structural framework, combining a pyrrole and pyridine ring system with a methylthio substituent, makes it a versatile building block for drug discovery and development.
The< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate molecule features a carboxylate group at the 2-position and a methylthio group at the 4-position of the fused pyrrolopyridine core. This arrangement provides multiple reactive sites for further functionalization, enabling chemists to design complex derivatives with tailored pharmacological properties. The presence of the methylthio group not only influences the electronic properties of the molecule but also enhances its solubility in various organic solvents, facilitating its use in synthetic protocols.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in natural products and their potential therapeutic applications. The< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has emerged as a valuable scaffold for developing novel drugs. For instance, studies have demonstrated its utility in synthesizing molecules with inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory conditions.
One of the most compelling aspects of this compound is its role in the development of treatments for neurological disorders. The pyrrolopyridine core is known to interact with specific receptors and ion channels in the brain, making it an attractive candidate for drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers have leveraged the< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate to create analogs that exhibit potent neuroprotective properties. These studies highlight the compound's potential as a lead molecule in medicinal chemistry.
The synthesis of< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriately substituted pyrroles and pyridines, followed by functional group manipulations to introduce the carboxylate and methylthio groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards.
The< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate has also found applications in materials science beyond its pharmaceutical uses. Its ability to form stable complexes with metal ions makes it useful in designing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance not only in drug development but also in broader scientific endeavors.
Recent advancements in computational chemistry have further enhanced the utility of< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, guiding researchers in optimizing its pharmacological profile. These computational approaches complement experimental work by predicting structural modifications that could improve drug efficacy and reduce side effects. The integration of computational methods with traditional synthetic chemistry has accelerated the discovery process significantly.
The future prospects for< strong>Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic agents. This compound remains at the forefront of pharmaceutical innovation due to its unique structural features and functional diversity. Continued investigation into its derivatives is likely to yield breakthroughs that benefit patients worldwide.
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